2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide
Description
This compound features a tetrahydropyridine core substituted with a cyano group at position 3, a 4-ethoxyphenyl group at position 4, and a ketone at position 4. A sulfanyl bridge connects the tetrahydropyridine ring to an acetamide moiety, which is further substituted with a 2-nitrophenyl group.
Properties
IUPAC Name |
2-[[5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-2-31-15-9-7-14(8-10-15)16-11-20(27)25-22(17(16)12-23)32-13-21(28)24-18-5-3-4-6-19(18)26(29)30/h3-10,16H,2,11,13H2,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBDOBKKHPVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects based on current research findings.
- Molecular Formula : C24H25N3O3S
- Molecular Weight : 435.5 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the tetrahydropyridine ring.
- Introduction of the cyano and ethoxy groups.
- Addition of the sulfanyl and acetamide functionalities under controlled conditions to ensure product integrity.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing tetrahydropyridine structures. For instance:
- In Vitro Studies : Compounds with similar scaffolds have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds often range from 10 µM to 100 µM depending on the specific structure and substituents present .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa | 12.0 |
| Compound B | MCF-7 | 10.9 |
| Compound C | NCI-H460 | 66.6 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Testing Methods : Agar diffusion and broth dilution methods have been employed to evaluate antibacterial and antifungal activities against standard strains.
- Results : Similar derivatives have demonstrated varying degrees of inhibition against both gram-positive and gram-negative bacteria, with some exhibiting comparable efficacy to established antibiotics .
Neuroprotective Effects
Compounds with similar structures have also been investigated for neuroprotective properties:
- Mechanisms : They may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and apoptosis.
- Research Findings : Some derivatives have shown promise in reducing neuronal cell death in models of Alzheimer's disease .
Case Studies
- Study on Antitumor Effects : A derivative structurally related to this compound was tested against a panel of cancer cell lines. The results demonstrated selective cytotoxicity with significant growth inhibition observed in MCF-7 cells (GI50 ~ 10.9 µM), indicating a potential for further development as an anticancer agent .
- Antimicrobial Screening : Another study evaluated the antimicrobial activity of similar compounds against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting therapeutic potential in treating resistant infections .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Yield: The 4-chlorophenyl analog () achieved 85% yield under reflux conditions, suggesting efficient coupling of chloroacetamide derivatives . Hydrazinylidene derivatives () showed yields >90%, indicating favorable reactivity of diazonium salts with cyanoacetanilides .
Trifluoromethyl and thienyl groups () introduce strong electron-withdrawing and π-conjugation effects, respectively, which may enhance metabolic stability compared to ethoxyphenyl .
Spectral Characteristics: IR spectra of analogs (e.g., 2214 cm⁻¹ for C≡N in ) confirm the presence of cyano groups, a feature shared with the target compound . NMR data for hydrazinylidene derivatives () reveal deshielded NH protons (δ 10.10–11.95 ppm), highlighting hydrogen-bonding interactions absent in nitro-substituted analogs .
Physicochemical and Pharmacological Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
